
3-Nitrosobenzamide
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 674195. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Propiedades
IUPAC Name |
3-nitrosobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7(10)5-2-1-3-6(4-5)9-11/h1-4H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBORKYZRYLSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162642 | |
Record name | Nitrosobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144189-66-2 | |
Record name | Nitrosobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144189662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 144189-66-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITROSOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JL5O473RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of 3-nitrosobenzamide Reactivity
Intrinsic Reactivity Profile of the Nitroso Group within the Benzamide Framework
The nitroso (-N=O) group attached to an aromatic ring is a highly reactive and versatile functional group. Its reactivity is characterized by the nitrogen-oxygen double bond and the electronic influence of the aromatic system to which it is attached. Aromatic C-nitroso compounds are known to be involved in various biological processes and have a rich organic chemistry, including dimerization and addition reactions. nih.gov
Electron Transfer Processes and Redox Chemistry of the Nitroso Moiety
The nitroso group is a key intermediate in the redox continuum of aromatic nitro compounds. The reduction of nitroarenes to amines, a fundamental process in synthetic chemistry, often proceeds through a nitrosoarene intermediate. This indicates that the nitroso group can readily accept electrons.
The redox chemistry involves the following key transformations:
Reduction: The nitroso group (-N=O) can be reduced to a hydroxylamine (-NHOH) and subsequently to an amine (-NH2). This is a common pathway in both chemical and biological systems. For instance, the reduction of related nitroaromatic compounds is a well-established method for preparing primary amines. msu.edu
Oxidation: Conversely, the nitroso group can be formed by the oxidation of anilines or hydroxylamines.
These processes are fundamentally electron transfer reactions. The nitrosoarene can act as an electron acceptor (an oxidizing agent) in its reduction to an amine. Photoinduced electron transfer (PET) processes can also occur, where photoexcitation of the molecule leads to an excited state that is a better oxidizing or reducing agent, facilitating electron transfer to or from another molecule.
A relevant example is seen in the selective tumoricidal action of 4-iodo-3-nitrobenzamide, which is reduced in malignant cells to form the highly reactive 4-iodo-3-nitrosobenzamide. This lethal synthesis highlights the critical role of the nitroso intermediate generated via a reductive electron transfer process.
Nucleophilic and Electrophilic Reaction Pathways Involving the Nitroso Group
The nitroso group exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile. acs.org This ambiphilic nature makes nitrosoarenes versatile building blocks in organic synthesis.
Electrophilic Character: The nitrogen atom of the nitroso group is electron-deficient and susceptible to attack by nucleophiles. A clear example of this is the transfer of a nitroso group from N-nitrososulfonamides to thiolate ions, which proceeds via the nucleophilic attack of the thiolate on the nitroso nitrogen.
Nucleophilic Character: The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile.
Cycloaddition Reactions: Nitrosoarenes are well-established participants in cycloaddition reactions, such as the nitroso ene reaction and the hetero-Diels-Alder reaction, where they act as the electrophilic component. acs.orgresearchgate.netacs.org Mechanistic studies on the nitrosoarene ene reaction have provided evidence for the formation of a reversible intermediate prior to the final product. acs.org
The following table summarizes the dual reactivity of the aromatic nitroso group:
Reactivity Type | Reactive Site | Description | Example Reaction Type |
---|---|---|---|
Electrophile | Nitrogen Atom | The electron-deficient nitrogen is attacked by nucleophiles. | Nitroso Ene Reaction, Hetero-Diels-Alder |
Nucleophile | Oxygen Atom | The lone pairs on the oxygen atom can attack electrophilic centers. | Reaction with strong acids |
Influence of the Amide Functionality on Overall Reactivity
The amide group (-CONH2) at the meta-position of the benzene ring significantly modulates the reactivity of the nitroso group through electronic and steric effects, as well as by participating in non-covalent interactions.
Role of Hydrogen Bonding Interactions and Conformational Dynamics
The amide group is both a hydrogen bond donor (N-H) and acceptor (C=O). This allows 3-nitrosobenzamide to engage in both intramolecular and intermolecular hydrogen bonding.
Intermolecular Hydrogen Bonding: In the solid state and in solution, benzamides can form extensive networks of hydrogen bonds. mdpi.com These interactions can influence crystal packing and the solubility of the compound. Computational studies on benzamide derivatives have shown that intermolecular N-H···O hydrogen bonds are a dominant feature, creating dimers and larger aggregates. mdpi.comnih.gov This aggregation can affect the accessibility of the nitroso group to reagents.
Participation of the Amide Group in Specific Reaction Mechanisms
The amide group is generally considered a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com However, its electronic influence is more complex. While the carbonyl group is electron-withdrawing via induction and resonance, the nitrogen atom's lone pair can donate electron density to the aromatic ring through resonance. masterorganicchemistry.com
In the context of this compound, the amide group's primary electronic role is to withdraw electron density from the ring, which in turn influences the reactivity of the meta-positioned nitroso group. This electron-withdrawing effect can impact the redox potential of the nitroso moiety and its susceptibility to nucleophilic or electrophilic attack. The delocalization of the nitrogen lone pair into the carbonyl group makes the amide nitrogen significantly less basic and nucleophilic than an amine nitrogen. msu.edu This reduced reactivity prevents reactions typical for amines, such as nitrosamine formation under standard conditions. chemicea.com
Characterization of Intramolecular and Intermolecular Reactions of this compound
The reactivity of this compound includes reactions that occur within a single molecule (intramolecular) and between two or more molecules (intermolecular).
Intramolecular Reactions: Research on related N-nitrosobenzamides has demonstrated their capacity for intramolecular cyclization. A notable example is the Barton nitrite ester-type reaction of N-alkyl-N-nitrosobenzamides, which proceeds under photochemical conditions. rsc.org This reaction involves the homolytic cleavage of the N-NO bond to generate a nitrogen-centered radical, which then abstracts a hydrogen atom from a δ-carbon, leading to cyclization and the formation of benzo[d] mdpi.comoxazin-1-ones. rsc.org While this specific reaction applies to N-substituted derivatives, it highlights a potential pathway for radical-mediated intramolecular reactions in the broader class of nitrosobenzamides. Another key intramolecular reaction type is the nitroso ene reaction, which can be catalyzed by earth-abundant metals like iron to form various N-heterocycles from precursor nitroarenes via a nitrosoarene intermediate. acs.orgresearchgate.netchemrxiv.orgnih.gov
Intermolecular Reactions (Dimerization): A characteristic reaction of aromatic C-nitroso compounds is reversible dimerization to form azodioxy compounds (also known as azoxy dimers). acs.orgsci-hub.se Nitrosoarenes can exist in equilibrium between their monomeric (colored) and dimeric (often colorless) forms. acs.org This dimerization is influenced by substituents on the aromatic ring; electron-donating groups can disfavor dimerization. sci-hub.se The process involves the formation of a new N-N bond and can result in Z- or E-isomers of the azodioxy dimer. nih.gov This equilibrium is highly sensitive to conditions such as solvent polarity and temperature. sci-hub.se In the solid state, many nitrosoarenes exist as dimers. acs.org This dimerization can compete with other reactions, as it reduces the concentration of the reactive monomeric nitroso species.
The following table outlines key parameters for a representative intramolecular reaction of a related nitrosobenzamide derivative.
Parameter | Condition |
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Reactant | N-ethyl-N-nitrosobenzamide |
Product | Benzo[d] mdpi.comoxazin-1-one |
Energy Source | Irradiation with blue LEDs |
Key Intermediate | Nitrogen-centered radical |
Reaction Type | Intramolecular H-atom transfer (HAT) followed by cyclization |
Kinetic and Thermodynamic Analyses of this compound Transformations
The study of chemical kinetics provides insight into the rates of chemical reactions, while thermodynamics helps to understand the energetics and spontaneity of these processes. For this compound and its analogues, analyzing the kinetic and thermodynamic parameters of their transformations is crucial for understanding their stability, reactivity, and biological activity. These analyses typically involve determining parameters such as activation energy, enthalpy, entropy, and Gibbs free energy associated with reactions like decomposition, metabolic reduction, or nitric oxide release. nih.govundip.ac.idnih.gov
Kinetic analysis quantifies the rate at which a reaction proceeds. The rate law for a reaction expresses the relationship between the rate and the concentrations of the reactants. libretexts.orgulb.ac.be The order of a reaction with respect to a particular reactant indicates how its concentration affects the reaction rate. For instance, a first-order reaction rate is directly proportional to the concentration of a single reactant. libretexts.orgpressbooks.pub Key kinetic parameters are often derived from studying the reaction at different temperatures.
Thermodynamic analysis provides information on the energy changes during a transformation. diva-portal.org The primary parameters include:
Enthalpy (ΔH): Represents the heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic (heat-releasing) process, while a positive ΔH signifies an endothermic (heat-absorbing) one. researchgate.net
Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is generally favorable for a reaction. researchgate.net
Gibbs Free Energy (ΔG): Combines enthalpy and entropy to determine the spontaneity of a reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous process. researchgate.net
While specific, detailed kinetic and thermodynamic studies for this compound transformations are not extensively documented in the provided literature, research on related compounds provides valuable context. For example, studies on the prodrug 4-iodo-3-nitrobenzamide show that its reduction by tumor cells to 4-iodo-3-nitrosobenzamide occurs at a very low rate, which is nonetheless sufficient to induce cell death. nih.gov This qualitative observation underscores the importance of reaction kinetics in the biological effects of nitrosobenzamide derivatives. The thermal decomposition of related organic compounds has been analyzed to determine activation energies and other thermodynamic parameters, which are essential for assessing thermal stability and safety. nih.govacs.org
Parameter | Symbol | Description | Relevance to Transformations |
Kinetic Parameters | |||
Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Determines the speed of decomposition or metabolic conversion. |
Reaction Order | n | The exponent to which the concentration of a species is raised in the rate law, indicating its influence on the reaction rate. libretexts.org | Helps define the mechanism of transformation (e.g., unimolecular or bimolecular). ulb.ac.be |
Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. pressbooks.pub | A lower Ea implies a faster reaction rate. Catalysts function by lowering Ea. pressbooks.pub |
Pre-exponential Factor | A | A constant in the Arrhenius equation related to the frequency of collisions between reacting molecules. undip.ac.id | Reflects the probability of correctly oriented collisions for a reaction to occur. |
Thermodynamic Parameters | |||
Enthalpy Change | ΔH | The net heat change of a reaction at constant pressure. | Indicates whether the transformation releases (exothermic) or requires (endothermic) heat. researchgate.net |
Entropy Change | ΔS | The change in the degree of disorder or randomness of the system. | A positive value suggests a more disordered, often more favorable, state. researchgate.net |
Gibbs Free Energy Change | ΔG | The energy associated with a chemical reaction that can be used to do work; determines spontaneity. researchgate.net | A negative value indicates a spontaneous and thermodynamically favorable transformation. |
Mechanisms of Nitric Oxide Release and Metabolic Pathways from Nitrosobenzamide Compounds
Nitrosobenzamide compounds can participate in various biological reactions, including the release of nitric oxide (NO) and undergoing metabolic transformations. These pathways are central to their biological effects.
Mechanisms of Nitric Oxide (NO) Release The nitroso moiety (–N=O) is the key functional group responsible for the ability of nitrosobenzamides to act as NO donors. The release of NO, a critical signaling molecule in numerous physiological processes, can occur through several mechanisms. dermnetnz.orgdreminozbek.com
Photochemical Release: N-nitroso compounds, including N-nitroso carboxamides, can undergo photolysis upon irradiation with UV light. researchgate.net This process involves the homolytic cleavage of the N–NO bond, generating a nitric oxide radical (NO•) and a corresponding amide radical. researchgate.net
Spontaneous Decomposition: Some NO donor compounds, such as diazeniumdiolates (NONOates), are known to decompose spontaneously in solution at physiological pH and temperature to release up to two equivalents of NO. nih.gov While this compound is not a NONOate, the inherent lability of the nitroso group suggests that spontaneous or thermally induced release of NO is a possible pathway.
Reductive Activation: The bioreductive metabolism of nitroaromatic compounds can lead to the formation of reactive nitrogen species, including nitric oxide. mdpi.com This process often begins with the enzymatic reduction of the nitro group to a nitro radical anion, which can then undergo further reactions to release NO. mdpi.com
Metabolic Pathways The metabolism of nitrosobenzamide compounds involves a series of enzymatic reactions that can either activate or detoxify the molecule.
Biosynthesis: The biosynthesis of related compounds like 4-hydroxy-3-nitrosobenzamide in microorganisms such as Streptomyces murayamaensis has been elucidated. tandfonline.comsecondarymetabolites.orgresearchgate.net A key step in this pathway is the C-nitrosation of an aromatic precursor, 3-amino-4-hydroxybenzoic acid (3,4-AHBA). nih.gov This reaction is catalyzed by a tyrosinase-like copper-containing monooxygenase, demonstrating a novel enzymatic function for this class of enzymes in nature. nih.gov
Reductive Metabolism: A primary metabolic pathway for nitrosobenzamides involves the reduction of the nitroso group. In the case of 4-iodo-3-nitrosobenzamide, it is reduced to the corresponding amine, 4-iodo-3-aminobenzamide. nih.gov This reduction can be mediated by cellular reducing agents like glutathione. nih.gov A similar pathway for the parent compound, 4-iodo-3-nitrobenzamide, shows that its non-toxic metabolism involves reduction to the amine, which is then subject to hydroxylation and glucuronidation before being excreted. spandidos-publications.com This reductive pathway to the non-toxic amine is a critical detoxification route in non-malignant cells. spandidos-publications.com
Pathway | Description | Key Enzymes/Reactants | Product(s) | Reference(s) |
NO Release | ||||
Photolysis | Homolytic cleavage of the N-NO bond induced by UV light. | UV Light (e.g., 312 nm) | Nitric Oxide Radical (NO•) | researchgate.net |
Metabolism | ||||
Biosynthesis (C-Nitrosation) | Formation of the C-nitroso group on an aromatic precursor in Streptomyces. | Copper-containing monooxygenase | 4-hydroxy-3-nitrosobenzamide | researchgate.netnih.gov |
Reductive Detoxification | Reduction of the nitroso group to an amine. | Glutathione, Mitochondrial flavoprotein of complex I | 3-Aminobenzamide (or analogue) | nih.govspandidos-publications.com |
Further Metabolism | Modification of the resulting amine for excretion. | Hydroxylases, Glucuronosyltransferases | Hydroxylated and glucuronidated amines | spandidos-publications.com |
Investigation of Transnitrosation Mechanisms in Biological Systems Mediated by Nitrosobenzamide Analogues
Transnitrosation is a crucial biochemical reaction involving the transfer of a nitroso group from one molecule to another. This process is fundamental to the biological transport and activity of nitric oxide, as it allows for the movement of the NO moiety between different biomolecules without the release of free NO. nih.govnih.gov S-nitrosothiols (RS-NOs), formed from the reaction of NO with thiol groups, are key mediators of this process. nih.gov
The general mechanism of transnitrosation involves the nucleophilic attack of a thiolate anion (RS⁻) on the electrophilic nitroso nitrogen of an NO donor. nih.gov This reaction is typically reversible, allowing for an equilibrium to be established between different S-nitrosothiols and thiols in a biological system. nih.gov
R¹S-NO + R²S⁻ ⇌ R¹S⁻ + R²S-NO
While direct studies on transnitrosation mediated by this compound are limited, the principles can be inferred from analogues. As an N-nitroso compound, this compound could theoretically act as an NO donor in a transnitrosation reaction, transferring its nitroso group to a biological nucleophile, most commonly the sulfhydryl group of cysteine residues in peptides like glutathione (GSH) or in proteins. nih.govnih.gov
Chemical and Enzymatic Transnitrosation: The transfer of the NO group can occur through direct chemical reaction or be catalyzed by enzymes. nih.gov Protein disulfide isomerase is one enzyme known to facilitate transnitrosation reactions. nih.gov
Mechanistic Details from Analogues: Studies on N-nitrosothiazolidine thiocarboxamides suggest that their transnitrosation to glutathione proceeds through a protonated, bridged intermediate structure involving the nitroso nitrogen and sulfur atoms. nih.gov In other systems, such as the decomposition of S-nitrosocysteine, an intramolecular S- to N-transnitrosation (transfer from a sulfur to a nitrogen atom within the same molecule) has been proposed as a key step. nih.gov This highlights the diverse and complex pathways that transnitrosation can follow depending on the structure of the NO donor. researchgate.net
The ability of nitrosobenzamide analogues to participate in transnitrosation is significant, as this reaction can S-nitrosate proteins, a post-translational modification that can alter protein function, localization, and stability, thereby modulating cellular signaling pathways. nih.gov
Feature | Description | Biological Significance | Reference(s) |
Core Reaction | Transfer of a nitroso group (NO) from a donor (e.g., R-NO) to a nucleophilic acceptor (e.g., R-SH). | Allows for targeted delivery and transport of NO bioactivity. | nih.govnih.gov |
Primary Acceptor | Thiol groups (sulfhydryls) in low-molecular-weight thiols (glutathione, cysteine) and proteins. | Leads to the formation of S-nitrosothiols (RS-NOs), which are stable NO carriers. | nih.gov |
Mechanism | Nucleophilic attack by a thiolate anion (RS⁻) on the nitroso nitrogen. | Reversible reaction that allows for dynamic regulation of protein S-nitrosation. | nih.gov |
Catalysis | Can occur chemically or be mediated by enzymes. | Enzymatic catalysis (e.g., by protein disulfide isomerase) can enhance reaction specificity and rate. | nih.gov |
Consequence | S-nitrosation of proteins. | A key post-translational modification that regulates protein function and cell signaling. | nih.govnih.gov |
Advanced Spectroscopic and Analytical Techniques for 3-nitrosobenzamide Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. mdpi.com By analyzing the resonant frequencies of nuclei in a magnetic field, one can deduce the connectivity and spatial relationships of atoms.
While specific experimental ¹H NMR data for 3-Nitrosobenzamide is not widely documented in publicly available literature, the expected chemical shifts and splitting patterns can be predicted based on its molecular structure. The spectrum would feature signals corresponding to the aromatic protons and the amide protons.
The four protons on the benzene ring are in distinct chemical environments and would be expected to produce a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing nature of both the nitroso and benzamide groups influences the electron density around these protons, causing them to be deshielded and resonate at a lower field. ucl.ac.uk The two protons of the primary amide (-CONH₂) group would likely appear as a single broad resonance at a downfield chemical shift, potentially in the range of 7.5 to 9.0 ppm, due to their attachment to the electronegative nitrogen atom and their participation in hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
Aromatic Protons (Ar-H) | 7.0 - 8.5 | Complex Multiplet |
Amide Protons (-NH₂) | 7.5 - 9.0 | Broad Singlet |
In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a distinct singlet. Based on the structure, seven distinct signals are anticipated: one for the carbonyl carbon and six for the aromatic carbons.
The carbonyl carbon (C=O) of the amide group is expected to have the largest chemical shift, typically appearing in the 165-175 ppm region. oregonstate.edulibretexts.org The six aromatic carbons would resonate in the approximate range of 120-150 ppm. The carbon atom directly attached to the nitroso group (C-N=O) and the one attached to the carbonyl group (C-C=O) would be significantly deshielded and appear at the lower end of this range. Studies on other aromatic nitroso compounds have shown that the nitroso group has a unique and powerful effect on the chemical shifts of the ring carbons. cdnsciencepub.comcdnsciencepub.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon Type | Predicted Chemical Shift (δ, ppm) |
Carbonyl (C=O) | 165 - 175 |
Aromatic (C-NO) | 145 - 155 |
Aromatic (C-C=O) | 130 - 140 |
Aromatic (Ar-C) | 120 - 135 |
Proton (¹H) NMR Spectroscopic Analysis
Utilization of Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational modes. muthayammal.in
The FT-IR spectrum of this compound provides definitive evidence for its key functional groups. The primary amide group gives rise to several characteristic absorptions. These include a pair of N-H stretching bands, typically observed between 3170 and 3370 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. spectroscopyonline.comuc.edu The strong C=O stretching vibration, known as the Amide I band, is expected in the region of 1630-1690 cm⁻¹. ucla.edu Additionally, the N-H bending vibration (scissoring), or Amide II band, typically appears between 1620 and 1650 cm⁻¹. spectroscopyonline.com The C-N stretching of the aromatic amide is found in the 1335-1250 cm⁻¹ region. orgchemboulder.com A crucial peak for this specific molecule is the N=O stretch of the aromatic nitroso group, which is anticipated around 1500-1550 cm⁻¹. uc.edu
Table 3: Predicted FT-IR Absorption Frequencies for this compound
Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
Amide (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3170 - 3370 |
Carbonyl (-C=O) | C=O Stretch (Amide I) | 1630 - 1690 |
Amide (-NH₂) | N-H Bend (Amide II) | 1620 - 1650 |
Nitroso (-N=O) | N=O Stretch | 1500 - 1550 |
Aromatic Ring | C=C Stretch | 1475 - 1600 |
Amide (Ar-C-N) | C-N Stretch | 1250 - 1335 |
Raman spectroscopy offers complementary information to FT-IR, as it detects vibrations based on changes in polarizability rather than dipole moment. plus.ac.at This makes it particularly effective for observing symmetric, non-polar bonds. For this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. aip.org The N=O stretching vibration should also be Raman active. The technique is valuable for analyzing the "fingerprint region" below 1500 cm⁻¹, where the complex pattern of skeletal vibrations provides a unique identifier for the molecule. azom.com The presence of water does not interfere with Raman spectra, which can be an advantage in certain analytical contexts. plus.ac.atmdpi.com
Table 4: Predicted Raman Shifts for this compound
Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
Aromatic Ring | Ring Breathing/Stretching | 1400 - 1600 |
Nitroso (-N=O) | N=O Stretch | 1500 - 1550 |
Carbonyl (-C=O) | C=O Stretch (Amide I) | 1630 - 1690 |
Aromatic Ring | Skeletal Vibrations (Fingerprint) | < 1500 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. mdpi.com For this compound (C₇H₆N₂O₂), the exact mass is 150.04 Da.
Upon ionization, typically via methods like electrospray ionization (ESI) or electron impact (EI), a molecular ion is formed. osti.govplasmion.com In the case of this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 150 or 151, respectively. The subsequent fragmentation of this ion provides structural clues. A characteristic fragmentation pathway for nitrosamine compounds is the loss of the nitroso radical (•NO), which corresponds to a mass loss of 30 Da. osti.govnih.govresearchgate.netnih.gov This would result in a prominent fragment ion at m/z 120. Other potential fragmentations include the cleavage of the amide group or the formation of a benzoyl cation.
Table 5: Predicted Mass Spectrometry Fragments for this compound
m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |
150 | [C₇H₆N₂O₂]⁺ | (Molecular Ion) |
120 | [C₇H₆NO]⁺ | •NO |
106 | [C₇H₆O]⁺ | •N₂O |
105 | [C₇H₅O]⁺ | •H, •N₂O |
77 | [C₆H₅]⁺ | •CONH₂, •NO |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with a very high degree of accuracy. researchgate.net This precision allows for the determination of the elemental formula of a molecule, a critical step in confirming its identity. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. tandfonline.com
For this compound (C₇H₆N₂O₂), HRMS is used to measure its monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms. nih.gov This experimental value can then be compared to the theoretically calculated exact mass to confirm the elemental formula.
Table 1: Theoretical HRMS Data for this compound
Parameter | Value |
---|---|
Molecular Formula | C₇H₆N₂O₂ |
Calculated Monoisotopic Mass | 150.04293 Da |
Ionization Mode | Electrospray Ionization (ESI) |
Expected Ion (Positive Mode) | [M+H]⁺ |
This table presents the theoretically calculated mass for the neutral molecule and its protonated form, which would be observed in a typical HRMS experiment.
Elucidation of Fragmentation Pathways and Mechanistic Implications
Tandem mass spectrometry (MS/MS), often performed on HRMS instruments, involves the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion of this compound) to generate a pattern of product ions. This fragmentation pattern serves as a structural fingerprint, providing valuable information about the molecule's connectivity and functional groups.
For N-nitroso compounds, characteristic fragmentation pathways have been observed. A primary and highly diagnostic fragmentation involves the neutral loss of the nitroso radical (•NO), which corresponds to a loss of 30 Da. nih.gov The study of these pathways is essential for the structural elucidation of novel nitrosamine compounds. nih.gov In the case of this compound, the major fragmentation events would likely involve the cleavage of the C-N bond connecting the nitroso group to the aromatic ring and the cleavage of bonds associated with the amide group.
Table 2: Plausible HRMS/MS Fragmentation of this compound ([M+H]⁺)
Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) |
---|---|---|---|
151.05021 | [M+H - •NO]⁺ | •NO (30.00 Da) | 121.05002 |
151.05021 | [M+H - NH₃]⁺ | NH₃ (17.03 Da) | 134.02366 |
This table outlines the expected fragmentation of protonated this compound. The loss of the nitroso group is a key diagnostic fragmentation for this class of compounds.
Electronic Spectroscopy for Conjugation and Electronic Structure Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. msu.edu This technique is particularly useful for analyzing compounds containing chromophores—functional groups that absorb light—such as the aromatic ring and the nitroso group in this compound. nih.gov The resulting spectrum, a plot of absorbance versus wavelength, reveals the λmax (lambda max), which is the wavelength of maximum absorbance. nih.gov
The electronic spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:
π → π* transitions: These higher-energy transitions occur within the conjugated π-system of the benzene ring and the carbonyl group.
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. The nitroso group is known to exhibit a characteristic n → π* transition.
Table 3: Expected UV-Vis Absorption Data for this compound
Electronic Transition | Associated Chromophore | Expected Wavelength Range (nm) |
---|---|---|
π → π* | Benzene Ring, Carbonyl | ~240-280 |
n → π* | Nitroso Group (C-N=O) | ~300-350 |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Development of High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. nih.gov It is indispensable for assessing the purity of a synthesized compound like this compound and for its quantitative analysis. google.comnih.gov A typical HPLC setup uses high pressure to pass a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). nih.gov
For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly developed. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water. karger.com Components are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. A UV detector is often used to monitor the eluting compounds. karger.com
Table 4: Representative HPLC Method Parameters for this compound Analysis
Parameter | Condition |
---|---|
Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
Detector | UV-Vis Detector set at a relevant λmax (e.g., 254 nm) |
Flow Rate | 1.0 mL/min |
Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table provides a typical set of starting conditions for developing an HPLC method for the analysis of this compound. Method optimization would be required to achieve the best separation and peak shape.
Employment of Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. guidechem.commdpi.com
The technique involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass or plastic coated with a thin layer of adsorbent like silica gel). The plate is then placed in a sealed chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their differing affinities for the stationary and mobile phases. libretexts.org The position of each compound is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A change in the spot pattern over time indicates the progress of the reaction.
Table 5: Hypothetical TLC Monitoring of this compound Synthesis
Time Point | Spot(s) Observed | Rf Value(s) | Interpretation |
---|---|---|---|
t = 0 min | Starting Material | 0.65 | Reaction initiated |
t = 30 min | Starting Material, Product | 0.65, 0.40 | Product is forming |
t = 60 min | Starting Material (faint), Product | 0.65, 0.40 | Reaction nearing completion |
This table illustrates how TLC can be used to follow a reaction. The disappearance of the starting material spot and the appearance and intensification of the product spot signal the conversion.
X-ray Diffraction (XRD) for Crystalline Solid-State Structural Determination
For instance, studies on compounds like N-substituted 3-nitrobenzamides have successfully employed these advanced techniques to map their molecular architecture and intermolecular interactions. ajol.inforesearchgate.netajol.info These analyses provide valuable insights into how molecular packing is influenced by various functional groups, but this information cannot be directly extrapolated to this compound due to the distinct electronic and steric properties of the nitroso group compared to the nitro group.
Single-Crystal X-ray Diffraction Studies
A search of crystallographic databases and peer-reviewed journals did not yield specific single-crystal X-ray diffraction data for this compound. This includes essential crystallographic parameters such as unit cell dimensions, space group, and specific bond lengths and angles, which are fundamental for a definitive structural determination.
While data exists for related structures, such as cocrystals of 3-nitrobenzamide, this information is not directly applicable to the target compound. nih.gov The process of single-crystal X-ray diffraction involves irradiating a monocrystalline sample with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms within the crystal lattice. nih.gov Without such an experimental investigation for this compound, a detailed discussion of its crystalline solid-state structure is not possible.
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the close contacts between molecules, providing a "fingerprint" of the interactions that stabilize the crystal structure. researchgate.net
Computational and Theoretical Chemistry of 3-nitrosobenzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding a molecule's structure, reactivity, and electronic properties. For 3-Nitrosobenzamide, such studies are particularly relevant for elucidating the mechanism of its interaction with biological targets like the HIV-1 nucleocapsid protein (NCp7). nih.gov However, detailed published studies focusing specifically on the electronic structure and molecular properties of the isolated this compound molecule are scarce. While Density Functional Theory (DFT) has been applied to understand the reactivity of a class of electrophiles including this compound towards the NCp7 zinc finger, specific data files and detailed analyses of the molecule itself are not present in the located literature. nih.gov
Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. acs.org
For this compound, FMO analysis could help explain its electrophilic character, which is central to its ability to interact with the cysteine residues of the NCp7 zinc finger. nih.gov A study using DFT did investigate electronic and steric determinants of the reaction between NCp7 and various electrophiles, including this compound, employing frontier-orbital overlap analysis. nih.gov However, this study focused on a comparative analysis and did not publish the specific HOMO-LUMO energy values or a detailed FMO analysis for the isolated this compound molecule. A time-dependent DFT (TD-DFT) study on the n → π* transition in nitroso compounds, which would involve FMO analysis, mentions this compound, but the specific results and data are not accessible. researchgate.net Therefore, a data table of its FMO properties cannot be compiled at this time.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. MEP maps are valuable for identifying regions that are prone to electrophilic or nucleophilic attack.
In the context of this compound, an MEP map would highlight the electrophilic nature of the nitroso group and its potential for interaction with the nucleophilic cysteine thiolates in the NCp7 zinc finger. nih.gov Computational studies have generated electrostatic potential maps of the NCp7 protein to understand its reactivity, but corresponding maps for the this compound ligand itself are not provided in these publications. While the principles of MEP are well-established, specific MEP map visualizations and analyses for this compound are not found in the surveyed literature.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their corresponding energy levels. Exploring the energy landscape helps to identify the most stable conformers and the energy barriers between them. This is particularly important for molecules with rotatable bonds, such as the bond between the phenyl ring and the amide group in this compound.
Information regarding a detailed conformational analysis or an exploration of the energy landscape for this compound is not present in the available literature. While conformational analyses have been conducted for other, more complex HIV inhibitors, similar studies dedicated to this compound have not been published.
Theoretical Prediction of Thermodynamic Properties and Reaction Energetics
Theoretical methods can be used to predict the thermodynamic properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy. These calculations also allow for the study of reaction energetics, providing insight into the feasibility and spontaneity of chemical transformations.
No dedicated studies on the theoretical prediction of the thermodynamic properties or reaction energetics of this compound were identified in the literature search.
Molecular Dynamics Simulations for Investigating Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide valuable insights into the dynamic behavior of a molecule, its interactions with its environment (such as a solvent or a biological macromolecule), and its conformational flexibility.
While this compound is a known inhibitor of the HIV-1 nucleocapsid protein, MD simulations found in the literature focus on the protein target or on newer, different inhibitors rather than on this compound itself. conicet.gov.argoogle.com These studies use MD to understand the binding modes and dynamics of other ligands with the NCp7 protein. Consequently, there are no available reports detailing MD simulations specifically designed to investigate the intrinsic dynamic behavior of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitrosobenzamide Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For nitrosobenzamide and related nitroaromatic compounds, QSAR studies are instrumental in identifying the key molecular descriptors that influence their antibacterial efficacy.
Research on the antibacterial activity of various nitroaromatic compounds, including nitrobenzamide derivatives, has shown that their efficacy can be modeled using specific descriptors. researchgate.netresearchgate.net These models are developed by correlating the compounds' structural properties with their experimentally determined biological activities, such as the Minimum Inhibitory Concentration (MIC). researchgate.net
For instance, a QSAR study on substituted benzamides identified topological descriptors, molecular connectivity indices (2χv and 2χ), and Kier's shape index (kappa-alpha-1) as significant factors in modeling their antimicrobial activity. researchgate.net The predictive power of these QSAR models is validated by statistical metrics like the cross-validated r² value (q²), where a high value indicates a robust and predictive model. researchgate.netbuketov.edu.kz
In a broader study of nitroaromatic compounds against Staphylococcus aureus, the antibacterial activity was found to increase with higher molecular weight, van der Waals volume, polar surface area (PSA), and the number of hydrogen bond acceptors (HBAs). researchgate.net Conversely, the activity showed a parabolic dependence on the highest positive values of molecular electrostatic potentials (VS, max), which may relate to the initial, non-specific interactions with the negatively charged bacterial cell envelope. researchgate.net The electrophilicity of these compounds, represented by the LUMO (Lowest Unoccupied Molecular Orbital) energy, also plays a role, with increased activity correlating with a higher electrophilic potency. researchgate.net
These models serve as powerful tools for the virtual screening of chemical libraries and for the rational design of new nitrosobenzamide derivatives with potentially enhanced antibacterial properties. nih.govnih.gov
Table 1: Key Molecular Descriptors in QSAR Models for Nitroaromatic/Nitrobenzamide Antibacterial Activity
Descriptor Type | Specific Descriptor | Influence on Antibacterial Activity | Reference |
Topological | Molecular Connectivity Indices (e.g., 2χv, 2χ) | Significant in modeling antimicrobial activity. researchgate.net | researchgate.net |
Shape | Kier's Shape Index (kappa-alpha-1) | Correlates with antimicrobial action. researchgate.net | researchgate.net |
Physicochemical | Molecular Weight (MW) | Activity tends to increase with MW against S. aureus. researchgate.net | researchgate.net |
Physicochemical | Van der Waals Volume | Activity tends to increase with volume against S. aureus. researchgate.net | researchgate.net |
Electronic | Polar Surface Area (PSA) | Activity tends to increase with PSA against S. aureus. researchgate.net | researchgate.net |
Electronic | Hydrogen Bond Acceptors (HBAs) | Activity tends to increase with the number of HBAs against S. aureus. researchgate.net | researchgate.net |
Electronic | LUMO Energy (Indicator of Electrophilicity) | Activity tends to increase with higher electrophilic potency. researchgate.net | researchgate.net |
Electronic | Molecular Electrostatic Potentials (VS, max) | Parabolic dependence, suggesting an optimal range for interaction. researchgate.net | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interfacial Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. dergipark.org.trbiorxiv.org This method is essential for understanding the binding mechanisms of compounds like this compound at a molecular level and is frequently used to screen for potential drug candidates. frontiersin.orgresearchgate.net
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). scialert.net This value estimates the strength of the interaction between the ligand and its target protein; a lower (more negative) binding energy generally signifies a more stable and favorable ligand-protein complex. scialert.netresearchgate.net
For example, in a study of benzamide derivatives targeting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, docking simulations identified a nitrobenzamide compound, N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide, as a potent inhibitor based on its low docking energy of -4.82 kcal/mol. scialert.net Such in silico findings help prioritize compounds for further experimental testing. scialert.net
The stability of the predicted ligand-protein complex is not only determined by the binding energy but can also be further evaluated using more computationally intensive methods like Molecular Dynamics (MD) simulations. frontiersin.orgresearchgate.net MD simulations assess the dynamic behavior of the complex over time, providing insights into the stability of the binding pose and the interactions that maintain it. frontiersin.orgmdpi.com The combination of docking and MD simulations offers a powerful approach to predict the stability of a ligand within the active site of a biological target. biorxiv.org
Table 2: Example of Predicted Binding Affinities for Benzamide Derivatives from Molecular Docking Studies
Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Docking Software/Method | Reference |
N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide | PfDHODH | -4.82 | AutoDock | scialert.net |
Benzamide Derivative (Compound 7) | YmaH (Bacterial Protein) | -7.73 (Glide Score) | Glide | researchgate.net |
Benzamide Derivative (Compound 5) | YmaH (Bacterial Protein) | -4.55 (Glide Score) | Glide | researchgate.net |
QNZ (Reference Compound) | PBP2a (MRSA Protein) | -8.3 | Not Specified | mdpi.com |
eMol26313223 | PBP2a (MRSA Protein) | -38.5 (MM-GBSA) | Not Specified | mdpi.com |
eMol26314565 | PBP2a (MRSA Protein) | -34.5 (MM-GBSA) | Not Specified | mdpi.com |
Note: Binding energies are highly dependent on the specific software, scoring function, and force field used. Direct comparison between different studies should be made with caution.
Molecular docking provides detailed, three-dimensional models of how a ligand like this compound interacts with the amino acid residues in the binding site of a target protein. nih.gov This is crucial for understanding the basis of its biological activity and for guiding the design of more potent and selective inhibitors.
A key target for antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA) is Penicillin-Binding Protein 2a (PBP2a). biorxiv.orgresearchgate.net This enzyme is responsible for the cross-linking of the bacterial cell wall and is a primary factor in MRSA's resistance to β-lactam antibiotics. biorxiv.orgmdpi.com Inhibiting PBP2a is therefore a promising strategy to combat MRSA infections. mdpi.com Other potential targets in MRSA include the FEM proteins (FemA, FemB, FemX), which are also essential for cell wall synthesis. nih.gov
Docking studies reveal the specific non-covalent interactions that stabilize the ligand in the protein's active or allosteric site. These interactions include:
Hydrogen Bonds: These are critical for the stability and specificity of ligand binding. For instance, the hydrogen bond formed between a nitrobenzamide derivative and the HIS 185 residue of the PfDHODH enzyme was identified as a key stabilizing interaction. researchgate.net
Hydrophobic Interactions: Interactions between the non-polar parts of the ligand and hydrophobic residues in the binding pocket.
Pi-Stacking and Pi-Cation Interactions: Involving the aromatic rings of the ligand and protein residues.
In the context of MRSA, studies have focused on identifying novel compounds that can bind to an allosteric site on PBP2a, a location distinct from the active site where β-lactams bind. mdpi.com A heterocyclic antibiotic, QNZ, has been shown to bind to this allosteric site, inhibiting the enzyme's function non-covalently. mdpi.com Virtual screening and docking of compounds with similar structures have identified potential new inhibitors that form stable complexes within this allosteric pocket, stabilized by a network of specific interactions with surrounding amino acid residues. mdpi.com Visualizing these interaction patterns helps in understanding why certain compounds are active and provides a roadmap for future drug design efforts. nih.gov
Q & A
Q. What are the primary biochemical targets of 3-nitrosobenzamide (NOBA) in cancer and virology research?
NOBA primarily targets two distinct systems:
- Poly(ADP-ribose) polymerase (ADPRT) in cancer cells, where it inactivates the enzyme by binding to its zinc-finger domain, derepressing calcium/magnesium-dependent endonucleases to induce apoptosis .
- HIV-1 nucleocapsid protein (NCp7) via zinc ejection from its CCHC zinc fingers, disrupting viral reverse transcription without directly inhibiting reverse transcriptase . Methodological Insight: Use enzymatic assays (e.g., ADPRT activity kits) and mass spectrometry to confirm zinc loss from NCp7 .
Q. What experimental assays are used to validate NOBA’s antitumor activity?
Key assays include:
- Apoptosis detection : TUNEL assays or flow cytometry for Annexin V/PI staining to confirm DNA fragmentation .
- ADPRT inhibition : Measure NAD+ depletion or poly(ADP-ribosyl)ation levels in leukemic cell lines (e.g., HL-60) .
- Selectivity testing : Compare toxicity in malignant vs. normal cells (e.g., bone marrow progenitors) using viability assays .
Q. How does NOBA’s structure enable zinc ejection from viral proteins?
The nitroso group in NOBA covalently modifies cysteine residues in NCp7’s zinc-binding motifs (Cys-X₂-Cys-X₄-His-X₄-Cys), displacing zinc ions and destabilizing the protein’s tertiary structure. This disrupts NCp7’s role in viral RNA packaging and reverse transcription . Methodological Insight: Use circular dichroism (CD) spectroscopy or X-ray crystallography to monitor structural changes in NCp7 post-treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in NOBA’s mechanism across different biological contexts?
NOBA’s dual targeting (ADPRT in cancer, NCp7 in HIV) may lead to conflicting data. Strategies include:
- Cell-type specificity : Test NOBA in ADPRT-deficient vs. wild-type cells to isolate NCp7 effects .
- Zinc supplementation : Adding exogenous zinc to HIV-infected lymphocytes can reverse NOBA’s antiviral effects, confirming zinc ejection as the primary mechanism .
- Proteomic profiling : Use SILAC (stable isotope labeling by amino acids) to identify NOBA-induced protein modifications in different models .
Q. What experimental designs address challenges in NOBA’s target specificity?
- Competitive binding assays : Co-incubate NOBA with zinc-finger peptides (e.g., NCp7 fragments) to quantify binding affinity via surface plasmon resonance (SPR) .
- Mutagenesis studies : Engineer NCp7 mutants (e.g., Cys→Ser substitutions) to validate disulfide bond formation as a key step in zinc ejection .
- Cross-context validation : Test NOBA in ADPRT-overexpressing cancer cells to differentiate apoptotic effects from off-target viral inhibition .
Q. How do experimental conditions (e.g., protein conformation) influence NOBA’s activity?
- Native vs. denatured proteins : NOBA forms specific disulfide bonds (Cys15-Cys18, Cys28-Cys36, Cys39-Cys49) in native NCp7 but random linkages in denatured states. Always use reconstituted NCp7 for in vitro assays to mimic physiological conditions .
- Oxidative stress modulation : Include antioxidants (e.g., glutathione) to distinguish NOBA-specific effects from general oxidative damage .
Q. What are the limitations of current NOBA delivery systems in vivo?
- Bioavailability : NOBA’s poor solubility limits its pharmacokinetic profile. Use nanoformulations (e.g., liposomes) or prodrug strategies to enhance delivery .
- Off-target effects : Monitor ADPRT inhibition in non-target tissues (e.g., liver) using immunohistochemistry for poly(ADP-ribose) accumulation .
Data Contradiction Analysis
Q. Why do some studies report NOBA’s cytotoxicity in normal cells, contrary to initial findings?
Discrepancies arise from:
- Dosage thresholds : NOBA’s selectivity window is narrow. Use dose-response curves (e.g., IC₅₀ comparisons) to establish safe ranges .
- Cell cycle dependence : Normal cells in S-phase may exhibit higher susceptibility due to ADPRT’s role in DNA repair. Synchronize cell cycles before treatment .
Q. How can conflicting results on NOBA’s impact on reverse transcription be reconciled?
- Timing of treatment : NOBA inhibits reverse transcription only when added early in HIV infection (pre-integration phase). Use time-of-addition assays to clarify temporal effects .
- Viral strain variability : Test NOBA across HIV clades (e.g., subtype B vs. C) to assess conserved NCp7 targeting .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.